molecular formula C9H10O2 B190846 p-Coumaryl alcohol CAS No. 3690-05-9

p-Coumaryl alcohol

Cat. No. B190846
CAS RN: 3690-05-9
M. Wt: 150.17 g/mol
InChI Key: PTNLHDGQWUGONS-OWOJBTEDSA-N
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Description

P-Coumaryl alcohol is a monolignol used to synthesize lignin through a biosynthetic enzyme-catalyzed phenol dehydrogenation reaction .


Synthesis Analysis

P-Coumaryl alcohol is synthesized via the phenylpropanoid biochemical pathway . It is involved in making p-coumaryl alcohol, the simplest lignin monomer, found in a variety of photosynthetic eukaryotes . The transformation of lignin during pyrolysis and hydrothermal carbonization is also reported .


Molecular Structure Analysis

The main building blocks of lignin are the hydroxycinnamyl alcohols (or monolignols) coniferyl alcohol and sinapyl alcohol, with typically minor amounts of p-coumaryl alcohol . The monolignols are synthesized from Phe through the general phenylpropanoid and monolignol-specific pathways .


Chemical Reactions Analysis

OH-Initiated Reactions of p-Coumaryl Alcohol are relevant to the Lignin Pyrolysis . A comprehensive potential energy surface (PES) analysis of the OH + p-CMA reaction using various DFT and ab initio protocols has been presented .


Physical And Chemical Properties Analysis

The lignin composition of alcohols (p-coumaryl, coniferyl, and sinapyl alcohols) varies depending on the type of lignin species (softwood vs. hardwood) .

Scientific Research Applications

Anti-Inflammatory Properties

p-Coumaryl alcohol and its derivatives, like p-coumaryl alcohol-γ-O-methyl ether (CAME), exhibit significant anti-inflammatory activity. This effect is attributed to their modulation of interferon-γ production in T helper cells (Th cells). The phenylpropanoid structure of these compounds, similar to p-coumaryl diacetate (CDA), plays a key role in their biochemical activities (Yu et al., 2009).

Oxidation and Chemical Reactions

The study of p-coumaryl alcohols and their various substituted forms, especially in their reaction with horseradish peroxidase–H2O2, reveals insights into their chemical behavior and reaction rates. Factors like the electron-donating effect of alkoxyl groups and steric hindrance significantly influence these oxidation rates (Kobayashi et al., 2005).

Antioxidant Activity

p-Coumaryl alcohols have been identified in various natural sources, such as cv. Annurca apple fruits, and exhibit significant antioxidant properties. This activity is particularly notable in molecular species with unsaturated fatty acids (Cefarelli et al., 2005).

Biosynthesis and Microbial Production

Advances in biotechnology have enabled the biosynthesis of p-coumaryl alcohols using engineered Escherichia coli. This biotransformation method is environmentally friendly and offers a practical approach for the synthesis of these natural products. The process involves the use of genetically modified microorganisms for effective conversion of phenylpropanoic acids to their corresponding 4-hydroxycinnamyl alcohols (Liu et al., 2017).

Molecular and Biological Analysis

The molecular and biological characteristics of p-coumaryl alcohol have been extensively studied, providing valuable insights into its behavior in various chemical and biological processes. Studies range from its formation in plants, such as sweet basil, to its role in lignin biosynthesis and decomposition in soil (Vassão et al., 2006; Haider et al., 1977).

Impact on Lignin Structure

Research has shown that down-regulation of certain enzymes involved in lignin biosynthesis can significantly increase the proportion of p-coumaryl alcohol in plants. This alteration in lignin structure has implications for plant digestibility and pulping performance (Ralph et al., 2006).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Lignin is the most abundant natural polymer composed by aromatic moieties. Its chemical composition and its abundance have focused efforts to unlock its potential as a source of aromatic compounds for many years . The development of sustainable technologies capable of producing new devices using sustainable resources within the circular use of products approach is of critical importance .

properties

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNLHDGQWUGONS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895024
Record name 4-(3-Hydroxy-1-propen-1-yl)phenol
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Coumaryl alcohol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

p-Coumaryl alcohol

CAS RN

20649-40-5, 3690-05-9
Record name (E)-p-Coumaryl alcohol
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Record name p-Coumaryl alcohol
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Record name p-Coumaryl alcohol
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Record name 4-(3-Hydroxy-1-propen-1-yl)phenol
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Record name Phenol, 4-(3-hydroxy-1-propen-1-yl)
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Record name P-COUMARYL ALCOHOL
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Record name 4-Coumaryl alcohol
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URL http://www.hmdb.ca/metabolites/HMDB0003654
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213.5 °C
Record name 4-Coumaryl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,890
Citations
S Quideau, J Ralph - Journal of agricultural and food chemistry, 1992 - ACS Publications
… p-Coumaryl Alcohol (2c). Ethyl p-coumarate (lc) was reduced as described for la to yield crude p-coumaryl alcohol (2c) as a white-pale yellow solid. Crystallization from acetone/ …
Number of citations: 206 pubs.acs.org
ES Yu, HJ Min, K Lee, MS Lee, JW Nam… - British journal of …, 2009 - Wiley Online Library
Background and purpose: p‐Coumaryl alcohol‐γ‐O‐methyl ether (CAME) was isolated from Alpinia galanga and shown to contain a phenylpropanoid structure similar to p‐coumaryl …
Number of citations: 34 bpspubs.onlinelibrary.wiley.com
G Calvaruso, JA Burak, MT Clough… - …, 2017 - Wiley Online Library
… In summary, dihydro-p-coumaryl alcohol was found to exhibit distinctly different reactivity patterns toward reductive processes catalyzed by Raney Ni if performed under H-transfer …
JNG Stanley, M Selva, AF Masters, T Maschmeyer… - Green chemistry, 2013 - pubs.rsc.org
… our attention on two compounds resembling p-coumaryl alcohol: cinnamyl alcohol 1 and 4-(… that closely resemble the ones present in p-coumaryl alcohol, but they are also readily …
Number of citations: 54 pubs.rsc.org
CP Rodrigo, WH James III, TS Zwier - Journal of the American …, 2011 - ACS Publications
Single-conformation spectroscopy of the three lignin monomers (hereafter “monolignols”) p-coumaryl alcohol (pCoumA), coniferyl alcohol (ConA), and sinapyl alcohol (SinA) has been …
Number of citations: 39 pubs.acs.org
BD Whitaker, WF Schmidt, MC Kirk… - Journal of agricultural …, 2001 - ACS Publications
… H NMR spectra of synthetic E-p-coumaryl alcohol and free phenolics FP-1A, FP-1B, FP-2A-… of E-p-coumaryl alcohol, E-p-coumaryl alcohol diacetate, and PE-3a (E-p-coumaryl alcohol …
Number of citations: 55 pubs.acs.org
R Asatryan, H Bennadji, JW Bozzelli… - The Journal of …, 2017 - ACS Publications
… in simple lignols with a focus on p-coumaryl alcohol (p-CMA), … ) phenol, and dihydro-p-coumaryl alcohol, as the major … pyrolysis of the p-coumaryl alcohol is studied experimentally …
Number of citations: 35 pubs.acs.org
F Nakatsubo, T Higuchi - 1975 - degruyter.com
… Therefore, the monoepoxylignan (5) obtained in the present investigation should be formed from trans p-coumaryl alcohol. The ratio of the two coupling modes will be reported later. As …
Number of citations: 20 www.degruyter.com
F Jansen, B Gillessen, F Mueller… - Biotechnology and …, 2014 - Wiley Online Library
… could provide an alternative source of p-coumaryl alcohol that does not require the inefficient … coli to produce the lignin precursor p-coumaryl alcohol from glucose or l-tyrosine as an …
Number of citations: 35 iubmb.onlinelibrary.wiley.com
PV van Summeren-Wesenhagen… - Microbial Cell …, 2015 - microbialcellfactories.biomedcentral …
… p-coumaryl alcohol operon, were individually constructed and screened for p-coumaryl alcohol … p-coumaryl alcohol without any further optimization of growth and production conditions. …

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